2-Amino-4-chlorobenzothiazole

Catalog No.
S661591
CAS No.
19952-47-7
M.F
C7H5ClN2S
M. Wt
184.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzothiazole

CAS Number

19952-47-7

Product Name

2-Amino-4-chlorobenzothiazole

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)

InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
>27.7 [ug/mL]

Synonyms

4-Chloro-2-benzothiazolamine; 2-Amino-4-chloro-benzothiazole; (4-Chlorobenzothiazol-2-yl)amine; 2-Amino-4-chloro-1,3-benzothiazole; 4-Chloro-1,3-benzothiazol-2-amine; 4-Chloro-1,3-benzothiazol-2-ylamine; 4-Chlorobenzo[d]thiazol-2-amine

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N

Medicinal Chemistry

  • Antibacterial and antifungal properties: Studies have shown that 2-ACT exhibits antibacterial activity against various gram-positive and gram-negative bacteria []. Additionally, preliminary research suggests antifungal properties against specific fungal strains [].
  • Anticancer potential: Recent research indicates that 2-ACT may possess antitumor activity against certain cancer cell lines []. However, further investigation is needed to understand its mechanisms and potential for therapeutic development.

Material Science

  • Corrosion inhibitors: 2-ACT has been investigated for its potential to inhibit the corrosion of metals. Studies suggest it can form a protective film on metal surfaces, hindering corrosion processes [].
  • Polymer synthesis: 2-ACT can be used as a building block for the synthesis of various polymers with potential applications in areas like functional materials and drug delivery systems [].

Molecular Structure Analysis

2-ACT possesses a heterocyclic structure with a benzothiazole ring system. This ring consists of fused benzene and thiazole moieties. The amino group (NH2) is positioned at the second carbon (C2) of the ring, and the chlorine atom (Cl) is located at the fourth carbon (C4) [].

Key features of the structure include:

  • The presence of both an amine and a chloride group makes 2-ACT a bifunctional molecule, potentially allowing it to participate in various chemical reactions.
  • The aromatic character of the benzene ring can contribute to stability and unique electronic properties.

Chemical Reactions Analysis

  • Nucleophilic substitution: The chlorine atom on C4 might be susceptible to nucleophilic substitution by appropriate nucleophiles, leading to the formation of new C-N or C-S bonds.
  • Condensation reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)

XLogP3

2.7

Appearance

Powder

Melting Point

397 to 401 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19952-47-7

Wikipedia

4-chloro-1,3-benzothiazol-2-amine

General Manufacturing Information

2-Benzothiazolamine, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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